Polymorph-Dependent Band Gap Span of 0.96 eV Within a Single Ga₂S₃ Stoichiometry — Unique Intraspecies Optoelectronic Tunability
Ga₂S₃ is the only gallium sesquichalcogenide whose experimentally confirmed polymorphs span nearly 1 eV in band gap within a single stoichiometry. Spectroscopic ellipsometry on single crystals determined the direct band gaps of the three principal Ga₂S₃ polytypes as 3.44 eV (monoclinic α-Ga₂S₃), 2.48 eV (hexagonal β-Ga₂S₃), and 2.96 eV (cubic γ-Ga₂S₃), yielding a tunability range of 0.96 eV purely through phase selection [1][2]. By contrast, Ga₂Se₃ polymorphs are limited to a narrower experimentally reported range of approximately 1.92–2.66 eV (span ~0.74 eV), and Ga₂Te₃ polymorphs span only ~1.09–1.65 eV (span ~0.56 eV) [3][4]. This means Ga₂S₃ alone can address applications from blue-light emission (α-phase) to visible-light detection (β-phase) without altering elemental composition, a capability not available from any competing gallium chalcogenide.
| Evidence Dimension | Band gap range across accessible polymorphs (experimental, room temperature) |
|---|---|
| Target Compound Data | Ga₂S₃ polymorphs: α = 3.44 eV, β = 2.48 eV, γ = 2.96 eV (span = 0.96 eV) |
| Comparator Or Baseline | Ga₂Se₃: 1.92–2.66 eV (span ~0.74 eV); Ga₂Te₃: ~1.09–1.65 eV (span ~0.56 eV) |
| Quantified Difference | Ga₂S₃ polymorphic band gap span exceeds Ga₂Se₃ by ~0.22 eV and Ga₂Te₃ by ~0.40 eV |
| Conditions | Single-crystal spectroscopic ellipsometry (1.2–6.2 eV range); PL and thermoreflectance at 293 K |
Why This Matters
Procurement of a single compound (Ga₂S₃) enables access to three distinct band gap regimes through phase-controlled synthesis, reducing supply chain complexity versus sourcing multiple stoichiometrically distinct materials for multi-wavelength optoelectronic device platforms.
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